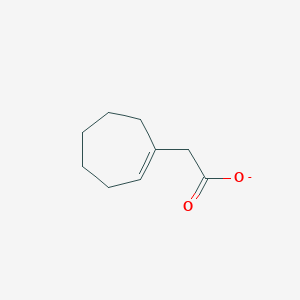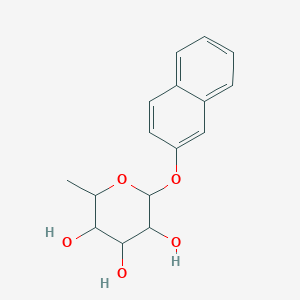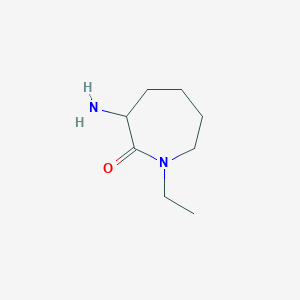
(Cyclohept-1-en-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyclohept-1-en-1-yl)acetate is an organic compound with the molecular formula C9H14O2 It is a derivative of cycloheptene, where an acetate group is attached to the first carbon of the cycloheptene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Cyclohept-1-en-1-yl)acetate can be synthesized through several methods. One common approach involves the reaction of cycloheptene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. Another method involves the use of acetyl chloride and a base like pyridine to facilitate the acetylation of cycloheptene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale production. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: (Cyclohept-1-en-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohept-1-en-1-yl acetate oxide using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it into cyclohept-1-en-1-yl acetate alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Cyclohept-1-en-1-yl acetate oxide.
Reduction: Cyclohept-1-en-1-yl acetate alcohol.
Substitution: Various substituted cyclohept-1-en-1-yl acetates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Cyclohept-1-en-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical transformations.
Biology: Research has explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Studies are investigating its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism of action of (Cyclohept-1-en-1-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical reactions. For instance, its antimicrobial activity could be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
Vergleich Mit ähnlichen Verbindungen
Cyclohex-1-en-1-yl acetate: Similar structure but with a six-membered ring.
Cyclohept-1-en-1-ylboronic acid: Similar structure but with a boronic acid group instead of an acetate group.
Uniqueness: (Cyclohept-1-en-1-yl)acetate is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its six-membered ring analogs
Eigenschaften
CAS-Nummer |
826-13-1 |
|---|---|
Molekularformel |
C9H13O2- |
Molekulargewicht |
153.20 g/mol |
IUPAC-Name |
2-(cyclohepten-1-yl)acetate |
InChI |
InChI=1S/C9H14O2/c10-9(11)7-8-5-3-1-2-4-6-8/h5H,1-4,6-7H2,(H,10,11)/p-1 |
InChI-Schlüssel |
CTDNKAVGZOIRMI-UHFFFAOYSA-M |
Kanonische SMILES |
C1CCC=C(CC1)CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-N-[3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-(2-phenylethylamino)propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide](/img/structure/B13395117.png)

![(4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl) 4-methylbenzenesulfonate](/img/structure/B13395125.png)
![5-Methyl-5-(4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)oxolan-2-one](/img/structure/B13395128.png)
![24-Tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid](/img/structure/B13395132.png)

![Tert-butyl 4-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B13395146.png)
![2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid](/img/structure/B13395151.png)

![[[3-(Methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene](/img/structure/B13395165.png)
![3-Phenylmethoxy-4-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B13395167.png)

